molecular formula C15H14ClF2NO2 B3386308 2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one CAS No. 725710-57-6

2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one

Cat. No.: B3386308
CAS No.: 725710-57-6
M. Wt: 313.72 g/mol
InChI Key: ICGCMBPKQRXGBJ-UHFFFAOYSA-N
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Description

2-Chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one is a pyrrole-derived ketone featuring a difluoromethoxy-substituted phenyl group. Its molecular framework (C₁₅H₁₃ClF₂NO₂) includes a 2,5-dimethylpyrrole core linked to a 4-(difluoromethoxy)phenyl moiety and a chloroacetyl group. This compound is primarily utilized in medicinal chemistry and organic synthesis, particularly as an intermediate for developing enzyme inhibitors or fluorinated bioactive molecules .

Properties

IUPAC Name

2-chloro-1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF2NO2/c1-9-7-13(14(20)8-16)10(2)19(9)11-3-5-12(6-4-11)21-15(17)18/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGCMBPKQRXGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138551
Record name 2-Chloro-1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725710-57-6
Record name 2-Chloro-1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725710-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one, with the CAS number 725710-57-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₅H₁₄ClF₂NO₂
  • Molecular Weight : 313.73 g/mol
  • Structure : The compound features a pyrrole ring substituted with a difluoromethoxy phenyl group and a chloro substituent.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that derivatives of pyrrole compounds exhibit diverse pharmacological effects, including:

  • Antitumor Activity : Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. For instance, studies on pyrazole derivatives have demonstrated their ability to inhibit BRAF(V600E) and EGFR pathways in cancer cells .
  • Antimicrobial Properties : Pyrrole derivatives are known for their antimicrobial activities. The structural components of this compound may confer similar properties, potentially making it effective against various pathogens .

Antitumor Efficacy

A study investigated the cytotoxic effects of several pyrrole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). It was found that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The combination of these compounds with doxorubicin showed a significant synergistic effect, indicating potential for improved therapeutic strategies against resistant cancer types .

Antimicrobial Activity

Research focusing on the antimicrobial activity of related pyrrole compounds revealed that they possess significant inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Data Tables

Activity Type Effect Reference
AntitumorInhibition of cell growth
AntimicrobialBacterial inhibition

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

The substituent on the phenyl ring significantly influences electronic, steric, and physicochemical properties. Key analogues include:

Trifluoromethoxy Substituent (CF₃O)
  • Compound : 2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one
  • Reactivity: CF₃O may reduce nucleophilic aromatic substitution reactivity compared to OCHF₂ due to stronger inductive effects .
Chloro and Methoxy Substituents
  • Compound : 2-Chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one (CAS: 923720-64-3)
  • Solubility: The methoxy group (OCH₃) improves solubility compared to fluorinated alkoxy groups .
Trifluoromethyl Substituent (CF₃)
  • Compound: 2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone (CAS: 790681-71-9)
  • Key Differences :
    • Lipophilicity : The CF₃ group increases hydrophobicity (logP) compared to OCHF₂, affecting membrane permeability in drug design .

Structural Modifications on the Pyrrole Core

Variations in the pyrrole substituents alter steric and electronic profiles:

Piperidine-Linked Analogues
  • Compound: IU1-248 (1-[1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-hydroxypiperidyl)ethan-1-one)
  • Key Differences :
    • Bioactivity : The 4-hydroxypiperidyl group enhances interactions with proteases (e.g., USP14 inhibition), demonstrating the impact of heterocyclic substitutions on biological activity .
Benzotriazole Derivatives
  • Compound : 1-Methyl-1H-1,2,3-benzotriazol-4-amine derivatives (CAS: 13183-01-2)
  • Key Differences :
    • Stability : Benzotriazole cores offer greater thermal stability compared to pyrrole derivatives, influencing their utility in high-temperature reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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